molecular formula C16H14N6O2S B6510781 1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892749-64-3

1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B6510781
CAS No.: 892749-64-3
M. Wt: 354.4 g/mol
InChI Key: VFGOOTHZKOEJAC-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group and at position 1 with a 2-methoxy-5-methylphenyl moiety. The 1,2,3-triazole scaffold is widely studied for its bioisosteric properties, often mimicking amide bonds while offering metabolic stability . The 2-methoxy-5-methylphenyl substituent likely improves solubility compared to purely hydrophobic aryl groups.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c1-9-5-6-11(23-2)10(8-9)22-14(17)13(19-21-22)16-18-15(20-24-16)12-4-3-7-25-12/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGOOTHZKOEJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 892749-64-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the biological activity data associated with this compound based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N6O2SC_{16}H_{14}N_6O_2S, with a molecular weight of 354.4 g/mol. The structure features a triazole ring, an oxadiazole moiety, and a thiophene ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate that the compound could effectively inhibit cell proliferation in these cancer types.

The mechanisms attributed to the anticancer activity of oxadiazole derivatives include:

  • Inhibition of DNA/RNA synthesis : Compounds targeting nucleic acid synthesis can disrupt cancer cell proliferation.
  • Histone deacetylase inhibition : This action can lead to altered gene expression patterns conducive to apoptosis.
  • Targeting key kinases : The presence of heteroatoms in the oxadiazole structure allows for interactions with various kinases involved in tumorigenesis .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiophene derivatives have been recognized for their broad-spectrum antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, related studies indicate that similar structures can exhibit significant activity against both gram-positive and gram-negative bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, including compounds structurally related to our target compound. These studies demonstrated:

  • In vitro testing against multiple cancer cell lines.
  • Molecular docking studies indicating strong binding affinities to targets such as EGFR and Src kinases .

Comparison with Similar Compounds

Bioactivity

  • The thiophene-oxadiazole group in the target compound may offer similar π-π interactions but with altered selectivity due to thiophene’s smaller aromatic system.
  • The trifluoromethylphenyl analog () may exhibit enhanced metabolic stability and membrane permeability due to the electron-withdrawing CF₃ group, a feature absent in the target compound’s methoxy-methylphenyl group.

Physicochemical Properties

  • Solubility : The 2-methoxy group in the target compound improves hydrophilicity compared to the nitro group in or the CF₃ group in .
  • Stability : The oxadiazole ring’s rigidity enhances thermal stability, as seen in analogs like and .

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